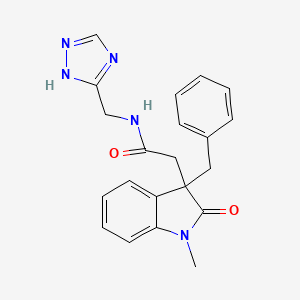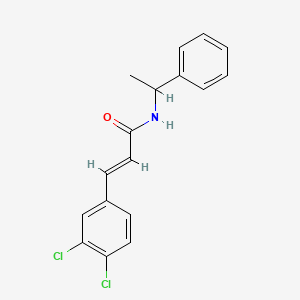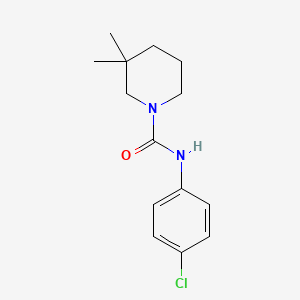![molecular formula C17H16N2O B5355014 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole](/img/structure/B5355014.png)
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of biological activities and are commonly used in medicinal chemistry. This particular compound features a methoxyphenyl group and a vinyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. For instance, the reaction of ortho-phenylenediamine with 2-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite can yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Ethyl-substituted benzimidazoles.
Substitution: Halogenated or nitrated benzimidazoles.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclooxygenase (COX) or kinases involved in signal transduction pathways. The presence of the methoxy and vinyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Lacks the methoxy and vinyl groups, which may result in different biological activities.
2-(2-Hydroxy-phenyl)-1-methyl-1H-benzoimidazole: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
2-(2-Chloro-phenyl)-1-methyl-1H-benzoimidazole: Contains a chloro group, which can influence its chemical stability and biological activity.
Uniqueness
2-[2-(2-Methoxy-phenyl)-vinyl]-1-methyl-1H-benzoimidazole is unique due to the presence of both methoxy and vinyl groups, which can enhance its chemical reactivity and biological activity. These functional groups can also influence its solubility, making it more suitable for certain applications compared to its analogs.
Propiedades
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19-15-9-5-4-8-14(15)18-17(19)12-11-13-7-3-6-10-16(13)20-2/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLOJNQCCWDGI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5354931.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5354933.png)

![N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B5354955.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone](/img/structure/B5354965.png)
![4-(4-{methyl[2-(methylamino)-2-oxoethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide hydrochloride](/img/structure/B5354978.png)

![(1E)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5355000.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5355005.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5355006.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-isopropylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355021.png)
![(E)-3-(2,4-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5355028.png)
